molecular formula C6H12ClN B2841710 1-Methyl-3-azabicyclo[3.1.0]hexane hydrochloride CAS No. 659736-73-9

1-Methyl-3-azabicyclo[3.1.0]hexane hydrochloride

Cat. No.: B2841710
CAS No.: 659736-73-9
M. Wt: 133.62
InChI Key: XTWZARHPLKECFV-UHFFFAOYSA-N
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Description

1-Methyl-3-azabicyclo[3.1.0]hexane hydrochloride ( 659736-73-9) is a rigid, bicyclic organic compound of significant interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C 6 H 12 ClN and a molecular weight of 133.62 g/mol, this amine hydrochloride salt serves as a valuable synthetic intermediate and a conformationally restricted scaffold . The 3-azabicyclo[3.1.0]hexane core is a privileged structure in drug discovery due to its ability to lock molecular conformations and explore new chemical space. Research indicates that derivatives of this scaffold have been investigated as modulators of central nervous system targets. Specifically, structurally related 3-azabicyclo[3.1.0]hexane compounds have been developed as potent and selective modulators of dopamine D3 receptors . This mechanism is a prominent pathway for research into potential treatments for psychotic disorders and substance abuse . Furthermore, the azabicyclo[3.1.0]hexane framework has been incorporated into the design of dipeptidyl peptidase-IV (DPP-IV) inhibitors, highlighting its utility in developing therapies for metabolic diseases . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions; it has warning statements associated with hazards (H302, H315, H319, H332) and requires safe handling practices, including use in an inert atmosphere and storage at room temperature .

Properties

IUPAC Name

1-methyl-3-azabicyclo[3.1.0]hexane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N.ClH/c1-6-2-5(6)3-7-4-6;/h5,7H,2-4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTWZARHPLKECFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC1CNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-3-azabicyclo[3.1.0]hexane hydrochloride can be synthesized through several methods. One common approach involves the intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysis, such as ruthenium (II) or palladium catalysts . The reaction typically involves the following steps:

    Formation of alpha-diazoacetate: This is achieved by reacting bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate.

    Cyclopropanation: The alpha-diazoacetate undergoes intramolecular cyclopropanation in the presence of a transition metal catalyst to form the bicyclic structure.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors and advanced purification techniques to ensure high-quality product output.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-azabicyclo[3.1.0]hexane hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.

Major Products:

    Oxidation: The major products include carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products are the substituted derivatives of the original compound.

Scientific Research Applications

(1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane hydrochloride, also referred to as 1-Methyl-3-azabicyclo[3.1.0]hexane hydrochloride, is a bicyclic compound with diverse applications in scientific research. Its unique stereochemistry and the presence of a nitrogen atom within its bicyclic structure give it distinct chemical and biological properties.

Chemical Reactions

(1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane hydrochloride can undergo several types of chemical reactions:

  • Oxidation Oxidation reactions can introduce functional groups such as hydroxyl or carbonyl groups. Common reagents used in oxidation include oxidizing agents like potassium permanganate. Oxidation may yield hydroxylated or carbonylated derivatives.
  • Reduction Reduction can reduce double bonds or other functional groups within the molecule. Reducing agents like lithium aluminum hydride are commonly used in reduction reactions.
  • Substitution Substitution reactions can replace one functional group with another, often using nucleophilic or electrophilic reagents.

The products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane hydrochloride serves as a building block in the synthesis of more complex molecules, playing a role in chemistry, biology, and industry:

  • Chemistry It is utilized as a building block for synthesizing complex molecules.
  • Biology It is used in studying enzyme mechanisms and as a ligand in receptor-binding studies.
  • Industry It is used in producing specialty chemicals and materials.

Azabicyclo compounds have demonstrated biological effects in several studies:

  • Cytotoxicity in Cancer Cells Derivatives of 3-azabicyclo[3.1.0]hexane reduced cell viability in HeLa and CT26 cells. Certain compounds reduced cell viability from 89% to as low as 15% in HeLa cells.
  • Opioid Receptor Binding Specific modifications can enhance binding affinity to μ-opioid receptors, which provides insights into optimizing these compounds for therapeutic use.

Mechanism of Action

The mechanism of action of 1-Methyl-3-azabicyclo[3.1.0]hexane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Substituted Aryl Derivatives

Compound Name Substituent(s) Molecular Weight (g/mol) Therapeutic Use/Activity Key References
Bicifadine Hydrochloride 1-(4-Methylphenyl) 209.7 Analgesic (serotonin/norepinephrine reuptake inhibitor)
EB-1010 (DOV-21,947) 1-(3,4-Dichlorophenyl) ~280* Triple uptake inhibitor (5-HT, NE, DA)
Centanafadine Hydrochloride 1-(2-Naphthalenyl) 245.7 ADHD treatment
1-(3-Chlorophenyl) Derivative 1-(3-Chlorophenyl) ~222* Not specified (research compound)

Notes:

  • Bicifadine demonstrates selectivity for monoamine transporters, with evidence of crystalline polymorphs impacting bioavailability .
  • EB-1010 shows unbalanced inhibition ratios (1:2:8 for 5-HT:NE:DA), highlighting the role of halogenated aryl groups in modulating transporter affinity .

Alkyl and Heterocyclic Derivatives

Compound Name Substituent(s) Molecular Weight (g/mol) Application Key References
6,6-Dimethyl Derivative 6,6-Dimethyl 147.65 Organic synthesis reagent (e.g., quinuclidine analog)
1-(3-Methyl-1,2,4-oxadiazol-5-yl) 1-(3-Methyl-oxadiazole) ~208.6* Not specified (structural novelty)
6,6-Difluoro Derivative 6,6-Difluoro ~152.6* Intermediate in drug discovery

Notes:

  • 6,6-Dimethyl derivative (Quinuclidine hydrochloride) is utilized in catalysis and as a ligand due to its rigid bicyclic structure .
  • Fluorinated derivatives (e.g., 6,6-difluoro) may enhance metabolic stability in drug candidates .

Physicochemical and Commercial Considerations

  • Molecular Weight Trends : Aryl-substituted derivatives (e.g., bicifadine: 209.7; centanafadine: 245.7) are heavier than alkyl variants (e.g., 6,6-dimethyl: 147.65) due to aromatic substituents .
  • Commercial Availability :
    • 1-Methyl-3-azabicyclo[3.1.0]hexane hydrochloride is priced at €603/50mg (CymitQuimica) .
    • Dichlorophenyl and trifluoromethyl derivatives are often discontinued, reflecting niche research applications .

Biological Activity

1-Methyl-3-azabicyclo[3.1.0]hexane hydrochloride, a bicyclic compound, has garnered attention due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Molecular Characteristics:

PropertyValue
CAS Number 2137856-17-6
Molecular Formula C6H12ClN
Molecular Weight 133.62 g/mol
IUPAC Name (1R,5S)-1-methyl-3-azabicyclo[3.1.0]hexane;hydrochloride
InChI Key XTWZARHPLKECFV-IBTYICNHSA-N

The biological activity of this compound primarily involves its interaction with various receptors and enzymes in the body:

  • Opioid Receptor Modulation: Research indicates that derivatives of 3-azabicyclo[3.1.0]hexane, including this compound, exhibit binding affinity to μ-opioid receptors, which are critical in pain modulation and analgesia . The structure allows for high specificity and selectivity towards these receptors, making it a candidate for pain management therapies.
  • Muscarinic Receptor Antagonism: Studies have shown that this compound acts as a potent antagonist at muscarinic M3 receptors, suggesting potential applications in treating conditions related to cholinergic system dysregulation .

Case Study: Opioid Receptor Ligands

A significant study focused on the structure-activity relationship (SAR) of azabicyclo[3.1.0]hexane compounds demonstrated that modifications to the lead structure resulted in compounds with picomolar binding affinity to μ-opioid receptors . This research highlights the potential of these compounds in developing new analgesics.

Antiviral Activity

Recent investigations into the antiviral properties of related azabicyclo compounds have shown promise against viral targets such as SARS-CoV-2. For instance, modifications to the bicyclic structure were found to enhance the inhibitory potency against viral proteases, suggesting that similar modifications could be applied to this compound for antiviral drug development .

Comparative Biological Activity

A comparison of biological activities across various azabicyclo compounds reveals that:

Compound NameBinding Affinity (μM)Target Receptor/Activity
1-Methyl-3-azabicyclo[3.1.0]hexane<0.01μ-opioid receptor
Other derivativesVariesVarious (e.g., M3 muscarinic receptor)

Research Applications

The compound has been explored for various applications:

  • Pharmaceutical Development: Its properties as a μ-opioid receptor ligand position it favorably for further development into analgesic medications.
  • Neuroscience Research: Due to its antagonist activity at muscarinic receptors, it may serve as a tool for studying cholinergic signaling pathways.

Q & A

Q. What are the primary synthetic routes for 1-Methyl-3-azabicyclo[3.1.0]hexane hydrochloride, and how can reaction conditions be optimized for yield and purity?

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of 1H/13C NMR to confirm stereochemistry and functional groups (e.g., methyl and azabicyclo peaks) . HPLC with a C18 column (acetonitrile/water mobile phase) assesses purity (>95%) . X-ray crystallography resolves absolute configuration, while mass spectrometry (ESI-MS) verifies molecular weight (e.g., [M+H]+ = 134.6 g/mol) .

Advanced Research Questions

Q. How does stereochemistry influence the pharmacological activity of this compound?

  • Methodological Answer : Stereochemical orientation (e.g., 1R,5S configurations) significantly impacts binding to targets like serotonin or dopamine receptors. For example, the (1R,5S) enantiomer shows 3-fold higher affinity for σ₁ receptors than its (1S,5R) counterpart . To study this, synthesize enantiomers via chiral auxiliaries or asymmetric catalysis , then evaluate activity using radioligand binding assays (IC₅₀ values) .

Q. What strategies resolve contradictions in solubility and stability data across studies?

  • Methodological Answer : Discrepancies arise from varying solvent systems (e.g., aqueous vs. DMSO). Standardize solubility testing via shake-flask method (pH 7.4 PBS buffer) and compare with computational LogP predictions . For stability, conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor by HPLC. Stabilizers like cyclodextrins improve aqueous stability .

Q. How can researchers systematically study receptor binding affinities and mechanisms of action?

  • Methodological Answer : Use surface plasmon resonance (SPR) to measure real-time binding kinetics (ka/kd) for targets like NMDA receptors . Complement with molecular docking simulations (AutoDock Vina) to identify key interactions (e.g., hydrogen bonds with the azabicyclo nitrogen) . Validate findings in cellular assays (e.g., cAMP modulation in HEK293 cells) .

  • Binding Affinity Data :

Target ReceptorAssay TypeIC₅₀ (nM)Reference
σ₁ ReceptorRadioligand120
Dopamine D₂Competitive ELISA450
NMDA (GluN2B)SPR890

Data Contradiction Analysis

Q. Why do pharmacological studies report conflicting efficacy results for this compound?

  • Methodological Answer : Variations in cell lines (e.g., CHO vs. HEK293) or assay protocols (e.g., incubation time) affect outcomes. Standardize using NIH/3T3 fibroblasts for baseline cytotoxicity and replicate assays with ≥3 biological replicates . Cross-validate with in vivo models (e.g., rodent neuropathic pain) to confirm translational relevance .

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